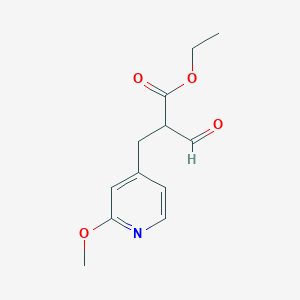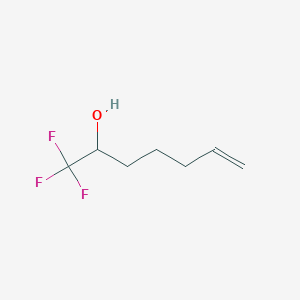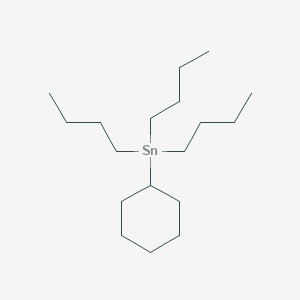
tert-Butyl 4-(6-Aminopyridin-3-yl)-2-methyl-piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-Butyl 4-(6-Aminopyridin-3-yl)-2-methyl-piperazine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6-Aminopyridin-3-yl)-2-methyl-piperazine-1-carboxylate typically involves the reaction of 5-bromo-2-nitropyridine with piperazine in water to produce 1-(6-nitropyridine-3-yl) piperazine. This intermediate is then subjected to Boc protection and hydrogenation catalytic reduction to obtain the target compound . Another method involves the use of 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester and Pd/C in ethanol, stirred with an H2 balloon for 3 hours, followed by purification .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves strict control of reaction parameters to ensure high product purity and yield. The use of water as a solvent and the absence of acid catalysts make the process environmentally friendly and suitable for large-scale production .
化学反応の分析
Types of Reactions
tert-Butyl 4-(6-Aminopyridin-3-yl)-2-methyl-piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H2) for reduction, palladium on carbon (Pd/C) as a catalyst, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include amino derivatives, nitro derivatives, and substituted piperazine compounds. These products are often used as intermediates in the synthesis of more complex molecules .
科学的研究の応用
tert-Butyl 4-(6-Aminopyridin-3-yl)-2-methyl-piperazine-1-carboxylate is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the development of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of tert-Butyl 4-(6-Aminopyridin-3-yl)-2-methyl-piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate: Similar in structure but with a different substitution pattern.
1-BOC-4-(6-NITROPYRIDIN-3-YL)PIPERAZINE: An intermediate used in the synthesis of the target compound.
Uniqueness
tert-Butyl 4-(6-Aminopyridin-3-yl)-2-methyl-piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as a synthetic intermediate and its ability to undergo various chemical reactions make it valuable in scientific research and industrial applications .
特性
分子式 |
C15H24N4O2 |
|---|---|
分子量 |
292.38 g/mol |
IUPAC名 |
tert-butyl 4-(6-aminopyridin-3-yl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H24N4O2/c1-11-10-18(12-5-6-13(16)17-9-12)7-8-19(11)14(20)21-15(2,3)4/h5-6,9,11H,7-8,10H2,1-4H3,(H2,16,17) |
InChIキー |
QPHUAFJMBHMUMT-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CN=C(C=C2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-Aza-spiro[3.5]non-2-yl acetate, hydrobromide](/img/structure/B8446683.png)



